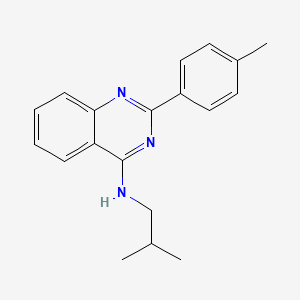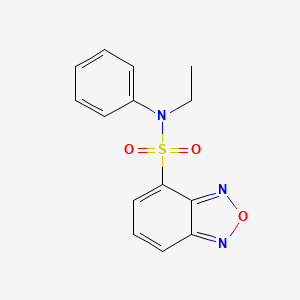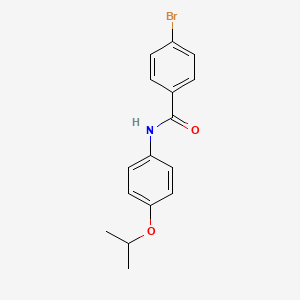
N-isobutyl-2-(4-methylphenyl)-4-quinazolinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinazolinamines are a class of compounds that have garnered attention due to their wide range of biological activities. The compound "N-isobutyl-2-(4-methylphenyl)-4-quinazolinamine" falls within this category, sharing structural similarities with other compounds that exhibit significant pharmacological properties. Research into quinazolinamines often explores their synthesis, molecular structure, and potential as therapeutic agents.
Synthesis Analysis
The synthesis of quinazolinamines typically involves multi-step chemical reactions that aim to introduce various functional groups into the quinazoline ring system. For example, a study on the synthesis of similar compounds, such as 1,2-Dihydro-4-quinazolinamines, has demonstrated the use of nitric oxide synthase (NOS) inhibitors, showcasing the complexity of synthesizing these molecules with high selectivity and potency for desired biological targets (Tinker et al., 2003).
Molecular Structure Analysis
The molecular structure of quinazolinamines is critical to their biological activity. Studies often employ X-ray diffraction to elucidate the crystal structure, providing insights into the molecular conformation and the potential for interaction with biological targets. For instance, the crystal structure of related compounds has been determined to facilitate the understanding of their pharmacological potential (Prabhuswamy et al., 2015).
Chemical Reactions and Properties
Quinazolinamines undergo various chemical reactions, which are essential for modifying their structure and enhancing their biological activity. These reactions can include cyclization, nucleophilic substitutions, and condensations. The chemical properties of these compounds, such as their reactivity with different chemical groups, play a crucial role in their synthesis and biological efficacy. Studies on the synthesis and reactions of quinazolinamines provide valuable information on how to optimize these compounds for specific biological activities (Ezaki & Kobayashi, 2014).
Physical Properties Analysis
The physical properties of quinazolinamines, including their solubility, melting points, and crystal structure, are essential for their formulation and delivery as potential therapeutic agents. These properties can affect the compound's bioavailability, stability, and overall pharmacokinetic profile. Detailed analysis of these properties helps in the design of more effective and safer drugs (Rajnikant et al., 2001).
properties
IUPAC Name |
2-(4-methylphenyl)-N-(2-methylpropyl)quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3/c1-13(2)12-20-19-16-6-4-5-7-17(16)21-18(22-19)15-10-8-14(3)9-11-15/h4-11,13H,12H2,1-3H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWJHLGZAYAWVBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)NCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-methoxypropyl)-9-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5661978.png)
![N-[2-(pyridin-2-ylthio)ethyl]-1-pyrimidin-2-ylpiperidin-4-amine](/img/structure/B5661990.png)

![(4S)-3-{2-[(8-syn)-8-methoxy-3-azabicyclo[3.2.1]oct-3-yl]-2-oxoethyl}-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B5662010.png)
![5-{[2-(methylthio)pyridin-3-yl]carbonyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5662029.png)

![{3-allyl-1-[(3-methoxyphenyl)sulfonyl]-3-piperidinyl}methanol](/img/structure/B5662038.png)
![6,7-dihydro-5H-dibenzo[c,e]azepin-5-one](/img/structure/B5662048.png)

![(4-{[4-(propionylamino)benzoyl]amino}phenoxy)acetic acid](/img/structure/B5662054.png)
![N-[2-oxo-2-(1,3,4-thiadiazol-2-ylamino)ethyl]cyclohexanecarboxamide](/img/structure/B5662058.png)
![2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-phenylethyl)acetamide](/img/structure/B5662060.png)
![2-({4-[4-ethyl-5-(1H-imidazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)pyridine](/img/structure/B5662074.png)
